Home > Products > Screening Compounds P128101 > Alaproclate hydrochloride, (R)-
Alaproclate hydrochloride, (R)- - 66171-52-6

Alaproclate hydrochloride, (R)-

Catalog Number: EVT-1592458
CAS Number: 66171-52-6
Molecular Formula: C13H19Cl2NO2
Molecular Weight: 292.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alaproclate hydrochloride, specifically the (R)-enantiomer, is a compound that was primarily developed as an antidepressant by Astra AB in the 1970s. It is classified as a selective serotonin reuptake inhibitor and has also been identified as a non-competitive antagonist of the N-methyl-D-aspartate receptor. Despite its initial promise, development was halted due to liver toxicity observed in animal studies. The compound is known for its potential therapeutic effects but has not been widely adopted in clinical practice.

Source

Alaproclate hydrochloride is derived from the chemical synthesis of methyl 4-chlorophenylacetate and involves several steps, including the use of Grignard reagents and acylation processes. The compound's CAS number is 60719-83-7, and it is categorized under various chemical databases including PubChem and ChemSpider.

Classification
  • Chemical Name: Alaproclate hydrochloride
  • Molecular Formula: C₁₃H₁₈ClN₀₂·ClH
  • Molecular Weight: 292.202 g/mol
  • IUPAC Name: [1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate; hydrochloride
Synthesis Analysis

Methods

The synthesis of alaproclate hydrochloride involves several key steps:

  1. Formation of Tertiary Alcohol: Methylmagnesium iodide acts as a Grignard reagent that reacts with methyl 4-chlorophenylacetate to produce the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.
  2. Acylation: This alcohol undergoes acylation with 2-bromopropionyl bromide to yield an ester intermediate.
  3. Ammonolysis: Treatment of the ester with ammonia leads to the formation of alaproclate.

These steps highlight the importance of organic synthesis techniques in producing complex pharmaceutical compounds.

Technical Details

The reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions. The final product is isolated through crystallization or chromatography techniques.

Molecular Structure Analysis

Structure

Alaproclate hydrochloride possesses a complex molecular structure characterized by:

  • A chlorinated phenyl group.
  • A branched aliphatic chain.
  • An amine functional group.

Data

  • SMILES Notation: Cl.CC(N)C(=O)OC(C)(C)Cc1ccc(Cl)cc1
  • InChI: InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H

The structure can be visualized using molecular modeling software which provides insights into its stereochemistry and spatial orientation.

Chemical Reactions Analysis

Reactions

Alaproclate hydrochloride participates in various chemical reactions typical for amine-containing compounds:

  1. Acid-base Reactions: As a hydrochloride salt, it can react with bases to form free amine.
  2. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  3. Degradation Reactions: Under certain conditions, it may undergo hydrolysis or oxidation.

Technical Details

The stability and reactivity of alaproclate are influenced by its functional groups and the presence of chlorine atoms, which can affect electron density and steric hindrance.

Mechanism of Action

Process

Alaproclate functions primarily as a selective serotonin reuptake inhibitor. It increases serotonin levels in the synaptic cleft by inhibiting its reabsorption into presynaptic neurons. Additionally, its action as an NMDA receptor antagonist suggests it may modulate excitatory neurotransmission.

Data

Research indicates that alaproclate's dual mechanism may contribute to its antidepressant effects while minimizing some side effects associated with traditional serotonin reuptake inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and alcohols.

Chemical Properties

  • Melting Point: Specific data not provided; generally assessed during synthesis.
  • Boiling Point: Not readily available; requires specific experimental determination.

These properties are crucial for understanding how alaproclate can be formulated for therapeutic use.

Applications

Alaproclate hydrochloride has been explored primarily for:

  • Antidepressant Therapy: Due to its mechanism as a selective serotonin reuptake inhibitor.

Despite its potential applications, clinical usage has been limited due to safety concerns arising from early developmental studies. Further research may be necessary to explore its efficacy and safety profile in modern therapeutic contexts.

Historical Context and Development of (R)-Alaproclate Hydrochloride

Emergence in the 1970s as an Early Selective Serotonin Reuptake Inhibitor (SSRI)

(R)-Alaproclate hydrochloride (chemical formula: C₁₃H₁₉Cl₂NO₂; molecular weight: 292.2 g/mol) emerged in the 1970s as a pioneering SSRI developed by Swedish pharmaceutical company Astra AB (later AstraZeneca) [1] [2]. Its development represented a significant shift in antidepressant research, focusing on selective targeting of serotonin reuptake mechanisms rather than the non-selective monoamine modulation characteristic of tricyclic antidepressants (TCAs). Biochemically, alaproclate functioned as a potent inhibitor of serotonin transporter (SERT)-mediated 5-hydroxytryptamine (5-HT) reuptake, with early in vitro studies demonstrating 42–55% inhibition of ¹⁴C-5-HT accumulation in human platelets at doses of 100–200 mg [4].

Table 1: Early Clinical Profile of (R)-Alaproclate Hydrochloride

ParameterFindingSignificance
DeveloperAstra AB (Sweden)First-generation SSRI program
Primary TargetSerotonin Transporter (SERT)Selective 5-HT reuptake inhibition
Platelet 5-HT Inhibition42% (100 mg), 55% (200 mg) at 90 minutesDose-dependent pharmacodynamic activity [4]
Neuroendocrine ImpactNo significant alteration of prolactin, GH, or cortisolFavorable early tolerability profile [4]

In a randomized clinical trial comparing alaproclate (200 mg/day) with the contemporaneous SSRI zimelidine, both agents demonstrated comparable antidepressant efficacy, with 70% of alaproclate-treated patients showing clinical improvement in endogenous depression [9]. Unlike TCAs, alaproclate exhibited minimal effects on norepinephrine reuptake or cholinergic pathways, establishing its mechanistic novelty [2] [9].

Discontinuation of Clinical Development: Insights from Rodent Hepatotoxicity Studies

Despite promising early clinical data, development of (R)-alaproclate hydrochloride was terminated in the late 1970s following observations of dose-dependent hepatotoxicity in rodent models [1] [2]. Preclinical safety studies revealed significant liver complications, including hepatocellular degeneration and elevated transaminases, which were deemed unacceptable for clinical translation [2]. The hydrochloride salt form (CAS 60719-83-7) contains structural elements—specifically the p-chlorophenyl and ester linkages—that were implicated in metabolic bioactivation leading to reactive intermediates [1] [5].

Table 2: Molecular Characteristics Linked to Hepatotoxicity

Structural FeaturePotential Toxicological Implication
4-Chlorophenyl GroupCytochrome P450-mediated bioactivation to quinones
Ester LinkageHydrolysis-dependent release of reactive metabolites
Tertiary AlcoholGlucuronidation leading to unstable intermediates

Comparative toxicology indicated that rodents exhibited greater susceptibility to hepatotoxicity than primates, though the risk-benefit assessment favored discontinuation given the emergence of alternative SSRIs without similar safety signals [1] [9]. Notably, cerebrospinal fluid (CSF) biomarker studies during human trials showed no significant changes in 5-HIAA (serotonin metabolite) or HMPG (norepinephrine metabolite) concentrations, suggesting that hepatotoxicity was unrelated to its primary monoaminergic mechanism [9].

Role in Advancing SSRI Pharmacophore Design: Comparative Analysis with Zimelidine and Indalpine

(R)-Alaproclate hydrochloride played a pivotal role in defining critical pharmacophore features for SERT inhibition, alongside contemporaneous SSRIs like zimelidine and indalpine. Its molecular structure—characterized by a halogenated aromatic moiety, a spacer alkyl chain, and a polar amino group—established a template for optimizing selectivity and potency [6] [10]. Key advancements informed by alaproclate include:

  • Spatial Requirements: The optimal distance (~11 Å) between the aromatic ring and basic nitrogen atom, critical for SERT binding pocket accommodation [6].
  • Hydrophobic Interactions: The p-chlorophenyl group demonstrated the importance of aromatic hydrophobicity in anchoring inhibitors within SERT’s central substrate (S1) pocket [6] [10].
  • Stereochemical Preferences: The (R)-enantiomer exhibited superior SERT affinity over the (S)-form, highlighting enantioselectivity in transporter recognition [5].

Table 3: Residue-Specific Interactions in SERT Binding Pocket

SERT ResidueRole in (R)-Alaproclate BindingImpact on Later SSRI Design
Tyr95π-Stacking with chlorophenyl ringGuided halogen placement in citalopram
Asp98Salt bridge with protonated amineConserved in all SSRIs
Ile172Hydrophobic pocket occupancyOptimized in sertraline’s tetralin core

Mutagenesis studies of SERT revealed that residues Tyr95 and Asp98 were indispensable for alaproclate activity—a finding later generalized to most SSRIs [6]. Compared to zimelidine (a bicyclic SSRI), alaproclate’s flexible alanine ester linker offered insights into conformational adaptability requirements, while contrasts with indalpine’s rigid indole structure underscored the tolerance for diverse scaffolds within the S1 pocket [6] [10]. This collective work established alaproclate’s legacy as a foundational pharmacophore model for rational SSRI design, influencing the development of fluoxetine and paroxetine despite its clinical discontinuation [10].

Properties

CAS Number

66171-52-6

Product Name

Alaproclate hydrochloride, (R)-

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2R)-2-aminopropanoate;hydrochloride

Molecular Formula

C13H19Cl2NO2

Molecular Weight

292.2 g/mol

InChI

InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m1./s1

InChI Key

OPAKSOWFKIUFNP-SBSPUUFOSA-N

SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Synonyms

2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl
A 23189
A-23189
alaproclate
alaproclate hydrochloride
alaproclate hydrochloride, (D)-isomer
alaproclate hydrochloride, (L)-isomer
alaproclate hydrochloride, (R)-
alaproclate hydrochloride, (S)-
D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride
L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.